molecular formula C17H23N5 B7174347 N-(6-piperidin-1-ylpyridin-3-yl)-6-propan-2-ylpyrimidin-4-amine

N-(6-piperidin-1-ylpyridin-3-yl)-6-propan-2-ylpyrimidin-4-amine

Cat. No.: B7174347
M. Wt: 297.4 g/mol
InChI Key: PKTQPHBVNGBSBW-UHFFFAOYSA-N
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Description

N-(6-piperidin-1-ylpyridin-3-yl)-6-propan-2-ylpyrimidin-4-amine is a complex organic compound that features a pyridine ring substituted with a piperidine group and a pyrimidine ring substituted with an isopropyl group

Properties

IUPAC Name

N-(6-piperidin-1-ylpyridin-3-yl)-6-propan-2-ylpyrimidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5/c1-13(2)15-10-16(20-12-19-15)21-14-6-7-17(18-11-14)22-8-4-3-5-9-22/h6-7,10-13H,3-5,8-9H2,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKTQPHBVNGBSBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=NC=N1)NC2=CN=C(C=C2)N3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-piperidin-1-ylpyridin-3-yl)-6-propan-2-ylpyrimidin-4-amine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl or vinyl boronic acid and an aryl or vinyl halide . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to maximize yield and purity. This could include the use of specific ligands and solvents to enhance the efficiency of the palladium catalyst and the selection of appropriate reaction conditions such as temperature and pressure.

Chemical Reactions Analysis

Types of Reactions

N-(6-piperidin-1-ylpyridin-3-yl)-6-propan-2-ylpyrimidin-4-amine can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

N-(6-piperidin-1-ylpyridin-3-yl)-6-propan-2-ylpyrimidin-4-amine has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may be used in the study of biological pathways and mechanisms.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(6-piperidin-1-ylpyridin-3-yl)-6-propan-2-ylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways. This interaction can result in various biological effects, depending on the specific target and pathway involved. For example, it may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to changes in cellular function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(6-piperidin-1-ylpyridin-3-yl)-6-propan-2-ylpyrimidin-4-amine is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for specific interactions with molecular targets, making it a valuable compound for scientific research and industrial applications.

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